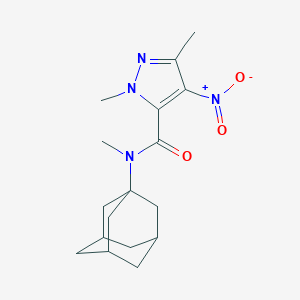
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in cellular energy homeostasis. AMPK is a key regulator of metabolism, and its activation has been shown to have beneficial effects on a wide range of physiological processes, including glucose and lipid metabolism, inflammation, and autophagy.
Mécanisme D'action
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that allosterically activate the kinase. AMPK activation results in the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
AMPK activation by this compound has been shown to have a wide range of biochemical and physiological effects, including improved glucose and lipid metabolism, decreased inflammation, and increased autophagy. In animal studies, this compound has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, this compound has been shown to have off-target effects on other enzymes, such as glycogen synthase kinase-3β, which may complicate its interpretation in some experiments. Additionally, this compound has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
Future research on N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide may focus on its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. Further studies are needed to elucidate the precise mechanisms of AMPK activation by this compound and its downstream effects on cellular metabolism and disease pathogenesis. Additionally, the development of more potent and selective AMPK activators may provide new opportunities for therapeutic intervention.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 1-adamantylamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the amine, which is subsequently reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid chloride to form the carboxamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. In vitro and in vivo studies have shown that this compound activates AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to inhibit the proliferation of cancer cells and induce autophagy, suggesting its potential as an anticancer agent.
Propriétés
Formule moléculaire |
C17H24N4O3 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-(1-adamantyl)-N,2,5-trimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24N4O3/c1-10-14(21(23)24)15(20(3)18-10)16(22)19(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-9H2,1-3H3 |
Clé InChI |
SJRREORQOHZIHG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |
SMILES canonique |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)


![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)
![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)





![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)
